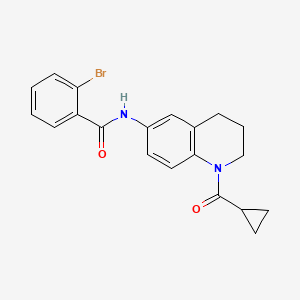

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that features a bromine atom, a cyclopropane ring, and a tetrahydroquinoline moiety

Properties

IUPAC Name |

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAREGKLSSPKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropanecarbonyl group. The final step involves the bromination of the benzamide moiety under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. The specific structure of 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in cancer progression. Studies have shown that modifications in the tetrahydroquinoline framework can enhance cytotoxicity against tumor cells .

Antimicrobial Properties

Compounds similar to this compound have also been investigated for their antimicrobial activities. The presence of bromine and the cyclopropane moiety may contribute to increased efficacy against bacterial strains and fungi. Preliminary studies indicate that such compounds could inhibit the growth of resistant microbial strains .

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various transformations, including cyclization and functionalization reactions. For instance, it can be utilized in the synthesis of more complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions. The ability to modify the benzamide portion further expands its utility in creating diverse chemical libraries for drug discovery .

Reactivity and Mechanisms

The reactivity of this compound has been studied in the context of palladium-catalyzed reactions. Mechanistic studies suggest that the bromine atom can facilitate nucleophilic substitution reactions, making it a key participant in forming carbon-carbon bonds essential for synthesizing complex organic molecules .

Case Studies

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring can participate in various binding interactions, while the tetrahydroquinoline moiety can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-6-yl)benzamide

- 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

Uniqueness

The uniqueness of 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific substitution pattern and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C_{15}H_{16}BrN_{2}O

- Molecular Weight : 320.21 g/mol

- CAS Number : 2246507-34-4

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to the cyclopropyl carboxamide class. In a phenotypic screening of a compound library, derivatives of this class exhibited significant activity against Plasmodium falciparum, particularly during the asexual stage of the parasite's lifecycle. The lead compound from this screening demonstrated an effective concentration (EC50) of approximately 40 nM with no observed cytotoxicity in human cells .

Table 1: Antimalarial Activity of Cyclopropyl Carboxamide Derivatives

| Compound Name | EC50 (nM) | Cytotoxicity | Target |

|---|---|---|---|

| WJM280 | 40 | None | Cytochrome b |

| WJM300 | 50 | Low | Unknown |

| WJM310 | 60 | Moderate | Unknown |

The mechanism of action for this compound appears to involve targeting mitochondrial functions within the Plasmodium species. Specifically, it interacts with cytochrome b in the mitochondrial respiratory chain, leading to impaired energy metabolism in the parasite .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed analysis of various derivatives revealed that modifications to the cyclopropanecarbonyl moiety significantly influenced biological activity. For instance, replacing the cyclopropane ring with other cyclic structures resulted in decreased efficacy against malaria while altering the bromine substitution patterns affected both potency and selectivity .

Case Study 2: In Vivo Efficacy

In vivo studies using malaria mouse models demonstrated that compounds derived from this class could reduce parasitemia levels significantly compared to control groups. However, enhancing metabolic stability remains a challenge for achieving consistent efficacy across different biological systems .

Q & A

Q. What are the key synthetic pathways for 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DMF, 80°C) .

Bromobenzamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrahydroquinoline amine and 2-bromobenzoic acid .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical Step : Control reaction temperature during cyclopropanecarbonyl introduction to avoid ring-opening .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR : In DMSO-d6, aromatic protons (δ 7.2–8.5 ppm) confirm bromobenzamide, while cyclopropane protons appear as a multiplet (δ 1.2–2.0 ppm). The amide NH is observed at δ 10.2–10.8 ppm .

- IR Spectroscopy : Stretching frequencies at ~1650 cm<sup>−1</sup> (amide C=O) and ~1700 cm<sup>−1</sup> (cyclopropanecarbonyl C=O) validate functional groups .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 413.1) confirms molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD solves the phase problem via dual-space methods .

- Refinement (SHELXL) : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. Final R-factors should be <0.05 .

- Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) .

Q. What strategies optimize reaction yields during bromobenzamide coupling?

- Methodological Answer :

- Solvent Optimization : Use DCM or THF to enhance solubility of aromatic intermediates .

- Catalyst Screening : Test DMAP vs. HOBt for amide activation; HOBt reduces racemization .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., cyclopropane ring degradation) .

Troubleshooting : Low yields may indicate moisture contamination; employ molecular sieves .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Confirm target specificity via knockout cell lines or competitive binding assays .

- Structural Analog Comparison : Compare IC50 values of derivatives (e.g., chloro vs. bromo analogs) to identify SAR trends .

- Data Normalization : Use Z’-factor analysis to account for assay variability .

Q. What computational methods predict target interactions?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into protein PDB structures (e.g., kinase domains) with flexible side chains .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA) .

- CSD Mining : Compare bond lengths/angles with Cambridge Structural Database entries to validate force field parameters .

Q. How to perform chiral separation if enantiomers are present?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.